2,5-Dibromothiazole-4-carboxamide
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Overview
Description
2,5-Dibromothiazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H2Br2N2OS and a molecular weight of 285.94 g/mol . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method is the bromination of thiazole-4-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with potential biological activities.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted thiazole derivatives, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
2,5-Dibromothiazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dibromothiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiazole: A closely related compound with similar chemical properties but lacking the carboxamide group.
Thiazole-4-carboxamide: Another related compound that lacks the bromine atoms.
Uniqueness
2,5-Dibromothiazole-4-carboxamide is unique due to the presence of both bromine atoms and the carboxamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H2Br2N2OS |
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Molecular Weight |
285.95 g/mol |
IUPAC Name |
2,5-dibromo-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) |
InChI Key |
QAQGMIOROLDSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)C(=O)N |
Origin of Product |
United States |
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